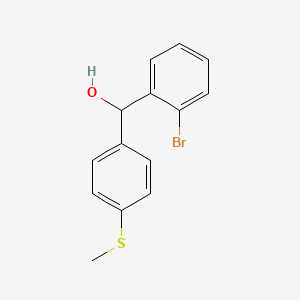

2-Bromo-4'-(methylthio)benzhydrol

Description

2-Bromo-4'-(methylthio)benzhydrol is a brominated aromatic compound featuring a benzhydrol core (two benzene rings connected by a central hydroxyl-bearing carbon). The substituents include a bromine atom at the 2-position of one benzene ring and a methylthio group (-SCH₃) at the 4'-position of the adjacent ring. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, or functional materials. Its bromine atom enhances electrophilic reactivity, while the methylthio group contributes to electron-donating effects, influencing solubility and stability .

Properties

IUPAC Name |

(2-bromophenyl)-(4-methylsulfanylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrOS/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9,14,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUDMUHOYFHWOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4’-(methylthio)benzhydrol typically involves the bromination of 4’-(methylthio)benzhydrol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.

Industrial Production Methods

Industrial production of 2-Bromo-4’-(methylthio)benzhydrol may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4’-(methylthio)benzhydrol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 2-Bromo-4’-(methylthio)benzophenone.

Reduction: Reduction of the bromine atom can yield 4’-(methylthio)benzhydrol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: 2-Bromo-4’-(methylthio)benzophenone

Reduction: 4’-(methylthio)benzhydrol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Bromo-4’-(methylthio)benzhydrol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4’-(methylthio)benzhydrol depends on the specific application. In chemical reactions, the bromine atom and the methylthio group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition or interaction with biological macromolecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between 2-Bromo-4'-(methylthio)benzhydrol and analogous compounds:

Key Observations :

- Substituent Effects: Replacing the 4'-methylthio group in 2-Bromo-4'-(methylthio)benzhydrol with a methoxy group (as in 2-Bromo-4'-methoxyacetophenone) reduces sulfur-mediated electron donation, altering reactivity in nucleophilic substitutions .

- Reactivity : The bromomethyl group in 4-(Bromomethyl)benzaldehyde is more reactive than the bromo group in the target compound, making it prone to hydrolysis or alkylation reactions .

- Biological Relevance: The methylthio group in 2-Hydroxy-4-(methylthio)-butanoic acid enhances bioavailability in metabolic pathways, unlike the aromatic methylthio group in the target compound, which primarily influences steric bulk .

Physicochemical Properties

A comparison of key physicochemical parameters is summarized below:

Notable Trends:

- The higher molecular weight of 2-Bromo-4'-(methylthio)benzhydrol correlates with reduced solubility in polar solvents compared to smaller analogs.

- Air sensitivity due to the benzhydrol core and bromine substituent necessitates storage under inert atmospheres, unlike 2-Bromo-4'-methoxyacetophenone .

Biological Activity

2-Bromo-4'-(methylthio)benzhydrol, also referred to as 2-Bromo-4'-(thiomethyl)benzophenone, is an organic compound with the molecular formula C14H11BrOS. This compound features a bromine atom at the 2-position and a methylthio group at the 4'-position of the benzophenone structure. Its unique substitution pattern influences its chemical reactivity and potential applications in medicinal chemistry and organic synthesis. This article delves into the biological activity of 2-Bromo-4'-(methylthio)benzhydrol, exploring its interactions with biological macromolecules, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H11BrOS

- Molecular Weight : 305.20 g/mol

- Structure : The compound consists of a benzophenone core with specific substitutions that enhance its reactivity.

The biological activity of 2-Bromo-4'-(methylthio)benzhydrol is primarily attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. These interactions can occur through both covalent and non-covalent bonding, leading to modulation of their functions. The compound's mechanism of action may involve:

- Protein Modification : Altering protein functions through binding to active sites or allosteric sites.

- Nucleic Acid Interactions : Engaging with DNA or RNA, potentially affecting transcription and translation processes.

Antimicrobial Activity

Research indicates that compounds structurally similar to 2-Bromo-4'-(methylthio)benzhydrol exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2-Bromo-4'-(methylthio)benzhydrol | TBD | Antimicrobial potential |

| Similar Compounds | 1.56 - 12.5 | Effective against MRSA |

Case Studies

- Antiviral Activity : A study explored the antiviral properties of benzophenone derivatives, noting that modifications at the methylthio position could enhance activity against viral pathogens.

- Cytotoxicity Assessments : In vitro studies have assessed the cytotoxic effects of 2-Bromo-4'-(methylthio)benzhydrol on cancer cell lines, revealing a dose-dependent relationship where higher concentrations resulted in increased cell death.

Synthesis

The synthesis of 2-Bromo-4'-(methylthio)benzhydrol typically involves bromination of 4'-(methylthio)benzophenone using bromine or N-bromosuccinimide (NBS). The reaction is conducted in an inert solvent such as dichloromethane under controlled conditions to ensure selective bromination.

Synthesis Steps:

- Starting Material : 4'-(Methylthio)benzophenone.

- Bromination Agent : Bromine or NBS.

- Catalyst : Iron or aluminum chloride.

- Solvent : Dichloromethane.

- Temperature Control : Maintain under specific temperature conditions for optimal yield.

Applications

Due to its biological activity, 2-Bromo-4'-(methylthio)benzhydrol has potential applications in:

- Medicinal Chemistry : As a precursor for developing new pharmaceuticals targeting microbial infections or cancer.

- Organic Synthesis : As a building block for synthesizing more complex organic molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-4'-(methylthio)benzhydrol, and how can reaction efficiency be validated?

- Methodological Answer : The compound can be synthesized via bromination of a precursor such as 4'-(methylthio)benzhydrol using bromine (Br₂) or hydrobromic acid (HBr) under controlled conditions. For example, bromination of structurally similar ketones (e.g., 4'-methylpropiophenone) proceeds efficiently with stoichiometric Br₂ in dichloromethane at 0–25°C . Reaction progress should be monitored via TLC or HPLC, and purity confirmed by recrystallization or column chromatography. Yield optimization may involve adjusting reaction time, temperature, or catalyst (e.g., Lewis acids like FeBr₃).

Q. Which spectroscopic and analytical techniques are most reliable for characterizing 2-Bromo-4'-(methylthio)benzhydrol?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine and methylthio groups) and assess purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns from bromine .

- X-ray Crystallography : For unambiguous structural determination, particularly if crystalline derivatives are obtainable .

- Elemental Analysis : To validate stoichiometric ratios of Br, S, and C/H .

Q. What safety protocols are critical when handling 2-Bromo-4'-(methylthio)benzhydrol in the laboratory?

- Methodological Answer : Brominated compounds often require stringent safety measures:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- First Aid : Immediate flushing of affected areas with water for 15+ minutes upon exposure; medical consultation for ingestion or inhalation .

- Ventilation : Use fume hoods to mitigate vapor exposure during synthesis .

Advanced Research Questions

Q. How do the bromo and methylthio substituents influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a strong electron-withdrawing group (σₚ ≈ +0.23 for Br), while the methylthio group (-SMe) is electron-donating (σₚ ≈ -0.05). This combination creates a polarized aryl system, enhancing susceptibility to Suzuki-Miyaura or Ullmann couplings. To quantify effects, apply Hammett substituent constants (σ) to predict reaction rates or equilibrium positions in mechanistic studies . For example, the Hammett equation can correlate substituent effects with observed rate constants in palladium-catalyzed reactions.

Q. How can researchers resolve contradictions in reaction yield data when using different catalytic systems (e.g., Pd vs. Cu catalysts)?

- Methodological Answer : Systematic analysis is required:

- Control Experiments : Compare yields under identical conditions (solvent, temperature, catalyst loading) .

- Kinetic Profiling : Track intermediate formation via in-situ techniques (e.g., FTIR or NMR) to identify rate-limiting steps .

- Byproduct Analysis : Use GC-MS or LC-MS to detect side products (e.g., dehalogenation or homocoupling) that reduce yields .

- Example : In benzhydrol synthesis, excess triisobutylaluminum led to incomplete reduction, highlighting the need for stoichiometric precision .

Q. What computational methods are suitable for predicting the compound’s behavior in photochemical reactions or biological systems?

- Methodological Answer :

- DFT Calculations : To model electronic transitions (e.g., UV-Vis absorption) and excited-state reactivity .

- Molecular Docking : Assess binding affinity to biological targets (e.g., enzymes) using software like AutoDock or Schrödinger .

- QSAR Modeling : Combine Hammett constants (σ) and partition coefficients (log P) to predict pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.